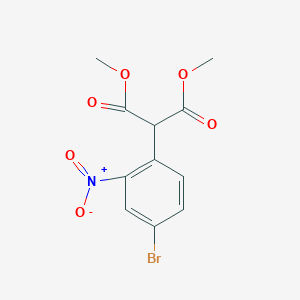

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate

Description

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate is a propanedioate ester derivative featuring a phenyl ring substituted with a bromo group at the para position and a nitro group at the ortho position. The compound’s structure comprises a central propanedioate backbone (dimethyl ester) linked to the substituted aromatic ring. Bromine and nitro groups are electron-withdrawing, influencing the compound’s reactivity and physicochemical behavior, particularly in pharmaceutical and synthetic chemistry contexts.

Properties

IUPAC Name |

dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAONFWUEGWOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitroaniline followed by esterification with malonic acid derivatives. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst for the esterification step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Hydrolysis: Carboxylic acids derived from the ester groups.

Scientific Research Applications

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science:

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps involving the reducing agent .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among 1,3-dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate and related propanedioate derivatives:

Key Observations :

- The bromo-nitro substitution in the target compound confers higher molecular weight compared to analogs with methoxycarbonyl (~323 g/mol) or pyridyl (~266 g/mol) groups.

- Electron-withdrawing groups (e.g., nitro, bromo) deactivate the aromatic ring, directing electrophilic substitution to specific positions, whereas electron-donating groups (e.g., amino) enhance ring reactivity .

Physicochemical Properties

- Physical State : Likely a crystalline solid or powder (inferred from analogs like the methoxycarbonyl derivative, which is a white powder) .

- Solubility: Lower solubility in polar solvents due to the hydrophobic bromo group, contrasting with the methoxycarbonyl analog’s moderate solubility in organic solvents. The pyridyl derivative may exhibit better solubility in non-polar media .

- Stability : Nitro groups may impart thermal sensitivity, necessitating storage under inert conditions.

Biological Activity

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate is a synthetic compound that has attracted attention for its potential biological activities. This article explores the pharmacological significance, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a unique structure that combines a dimethyl malonate moiety with a nitrophenyl group. The presence of the bromine and nitro substituents contributes to its biological activity by modulating interactions with biological targets.

Pharmacological Significance

The biological activity of this compound can be attributed to several pharmacological properties:

1. Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key metabolic enzymes, which can lead to therapeutic effects against various diseases.

2. Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives targeting fatty acid biosynthesis pathways have been shown to inhibit the growth of resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

The mechanisms underlying the biological activity of this compound include:

- Enzyme Targeting : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The following table summarizes key findings:

| Study | Compound Tested | Target | Results |

|---|---|---|---|

| This compound | Fatty Acid Synthase | Inhibition observed | Significant reduction in bacterial growth |

| Platensimycin (similar structure) | FabF enzyme | Effective against MRSA | Confirmed inhibition |

In vitro Studies

In vitro studies demonstrated a dose-dependent inhibition of growth in pathogenic bacterial cultures. The compound showed promising results in reducing bacterial load in infected tissues during preliminary animal model studies.

Case Studies

- In vitro Studies : A specific study explored the effects of this compound on bacterial cultures, demonstrating a clear dose-dependent inhibition of growth across various pathogenic strains.

- Animal Models : Preliminary studies using mouse models indicated that administration of the compound resulted in reduced bacterial load in infected tissues, suggesting its potential for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.